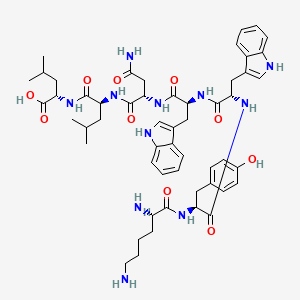![molecular formula C12H9NOS2 B14262196 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one CAS No. 139333-34-9](/img/structure/B14262196.png)
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one is a heterocyclic compound that features a fused thieno-thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with benzyl halides in the presence of a base, such as sodium hydroxide, to form the desired thieno-thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a similar thiazole ring system but lacking the fused thiophene ring.
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Isothiazole: An isomeric form with the sulfur and nitrogen atoms in different positions.
Uniqueness
2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one is unique due to its fused thieno-thiazole ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
139333-34-9 |
|---|---|
Molecular Formula |
C12H9NOS2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-benzylthieno[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C12H9NOS2/c14-12-11-10(6-7-15-11)16-13(12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
YZQQYUGEFAOHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(S2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)


![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)




![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)



![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
